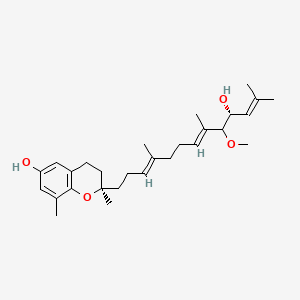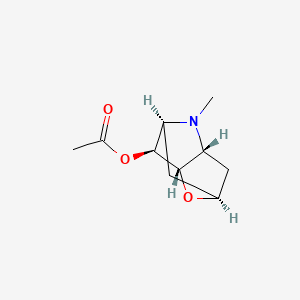
Scopoline acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scopoline acetate, also known as scopolamine acetate, is a tropane alkaloid derived from plants of the Solanaceae family. It is widely recognized for its anticholinergic properties and is used in various medical applications, including the treatment of motion sickness, postoperative nausea, and vomiting. The compound is a derivative of scopolamine, which has been used for centuries in traditional medicine.
準備方法
Synthetic Routes and Reaction Conditions
Scopoline acetate can be synthesized through several methods. One common approach involves the esterification of scopolamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
Scopolamine+Acetic Anhydride→Scopoline Acetate+Acetic Acid
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plants such as Duboisia myoporoides and Duboisia leichhardtii. These plants are cultivated specifically for their high alkaloid content. The extraction process includes several steps: harvesting, drying, and solvent extraction. The crude extract is then purified through various chromatographic techniques to obtain this compound in high purity.
化学反応の分析
Types of Reactions
Scopoline acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form scopoline N-oxide.
Reduction: Reduction of this compound can yield scopoline.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.
Major Products
Oxidation: Scopoline N-oxide
Reduction: Scopoline
Substitution: Various scopoline derivatives
科学的研究の応用
Scopoline acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.
Medicine: Used in the development of drugs for motion sickness, postoperative nausea, and vomiting.
Industry: Employed in the production of pharmaceuticals and as a research tool in neuropharmacology.
作用機序
Scopoline acetate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects in treating motion sickness and nausea.
類似化合物との比較
Similar Compounds
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A well-known anticholinergic compound used in various medical applications.
Cocaine: Although primarily known for its stimulant effects, it shares a similar tropane structure.
Uniqueness
Scopoline acetate is unique due to its specific binding affinity for muscarinic acetylcholine receptors, which makes it particularly effective in treating motion sickness and nausea with fewer side effects compared to other anticholinergic compounds.
特性
CAS番号 |
109451-65-2 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] acetate |
InChI |
InChI=1S/C10H15NO3/c1-5(12)13-9-7-3-6-4-8(11(7)2)10(9)14-6/h6-10H,3-4H2,1-2H3/t6-,7-,8+,9-,10-/m0/s1 |
InChIキー |
JKPDCRQKGCESPY-CIQUZCHMSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]2C[C@H]3C[C@H]([C@@H]1O3)N2C |
正規SMILES |
CC(=O)OC1C2CC3CC(C1O3)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


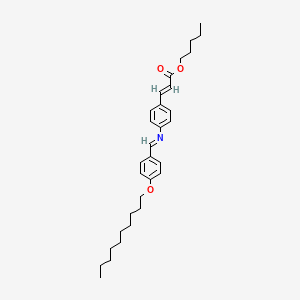
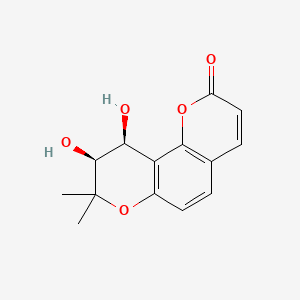
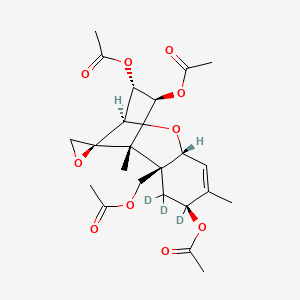
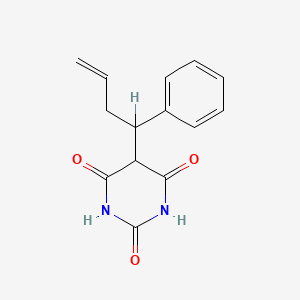
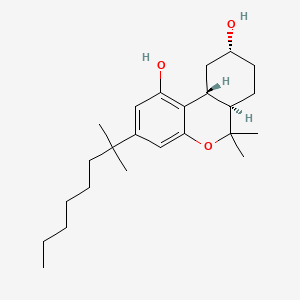
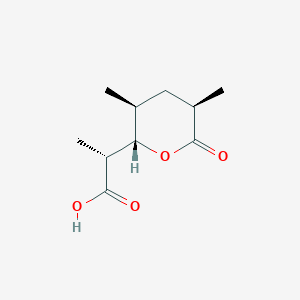

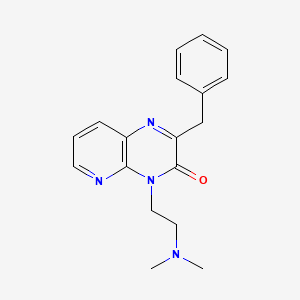
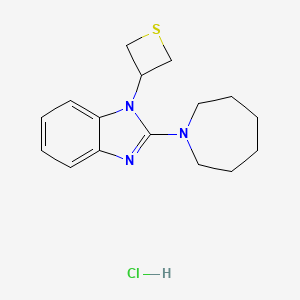
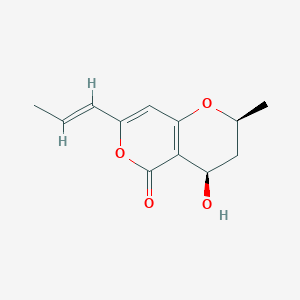
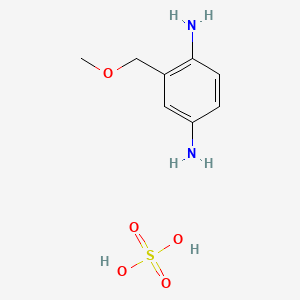
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)

